4-(2-tert-Butoxycarbonylamino-ethoxy)-2-methyl-benzoic acid
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Overview
Description
4-(2-tert-Butoxycarbonylamino-ethoxy)-2-methyl-benzoic acid is a chemical compound with a complex structure that includes a benzoic acid core substituted with a tert-butoxycarbonylamino-ethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-methyl-benzoic acid with tert-butoxycarbonylamino-ethanol under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-tert-Butoxycarbonylamino-ethoxy)-2-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or acetic anhydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-tert-Butoxycarbonylamino-ethoxy)-2-methyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-tert-Butoxycarbonylamino-ethoxy)-2-methyl-benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions. This protective effect is crucial in peptide synthesis and other applications where selective reactions are necessary .
Comparison with Similar Compounds
- 2-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid
- 3-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid
- 4-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexanecarboxylic acid
Comparison: Compared to similar compounds, 4-(2-tert-Butoxycarbonylamino-ethoxy)-2-methyl-benzoic acid is unique due to the presence of the methyl group on the benzoic acid core. This structural difference can influence its reactivity and the types of reactions it undergoes. Additionally, the specific arrangement of functional groups in this compound may offer distinct advantages in certain applications, such as increased stability or selectivity in chemical reactions.
Properties
IUPAC Name |
2-methyl-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-10-9-11(5-6-12(10)13(17)18)20-8-7-16-14(19)21-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCUXRAIXFDZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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